Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzene ring with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1,3-DIMETHYL 5-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-AMIDO)BENZENE-1,3-DICARBOXYLATE: Similar structure but lacks the sulfonamide group.
1,3-DIMETHYL 5-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZENE-1,3-DICARBOXYLIC ACID: Similar structure but has carboxylic acid groups instead of ester groups.
Uniqueness
1,3-DIMETHYL 5-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the presence of both sulfonamide and ester functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H15N3O8S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
dimethyl 5-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H15N3O8S/c1-7-11(12(19)17-15(22)16-7)27(23,24)18-10-5-8(13(20)25-2)4-9(6-10)14(21)26-3/h4-6,18H,1-3H3,(H2,16,17,19,22) |
InChI Key |
CJLMLXXVDAIVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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